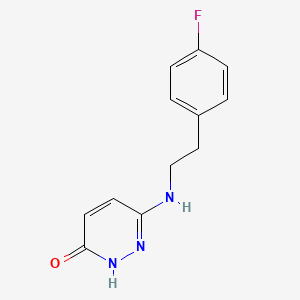

6-((4-Fluorophenethyl)amino)pyridazin-3-ol

Description

Properties

IUPAC Name |

3-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O/c13-10-3-1-9(2-4-10)7-8-14-11-5-6-12(17)16-15-11/h1-6H,7-8H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYZDIXTKQYMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC2=NNC(=O)C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-((4-Fluorophenethyl)amino)pyridazin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure allows for the formation of hydrogen bonds and hydrophobic interactions, which are crucial for binding to target proteins.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Inhibition of Enzymes

The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO are considered for the treatment of depression and neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that derivatives with similar structures can selectively inhibit MAO-B with IC50 values in the low micromolar range, suggesting that this compound may exhibit comparable activity .

3. Antimicrobial Properties

Preliminary studies indicate that pyridazine derivatives possess antimicrobial activity against various bacterial strains. The presence of the fluorophenethyl group may enhance this activity by improving lipophilicity and membrane penetration, which are critical for antimicrobial efficacy .

Case Study 1: MAO-B Inhibition

A study evaluated the inhibitory effects of pyridazine derivatives on MAO-B. Compounds structurally related to this compound were tested, revealing an IC50 value of approximately 0.013 µM for potent inhibitors, indicating strong potential for neuroprotective applications .

Case Study 2: Antioxidant Evaluation

In vitro assays demonstrated that compounds with similar structures exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels in human cell lines by up to 70% at concentrations as low as 10 µM. This suggests a promising role for this compound in oxidative stress-related conditions .

Data Tables

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Pyridazin-3-ol derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative table of key analogs:

Key Observations :

Electronic and Steric Effects

- Amino vs. Aryl Substituents: The phenethylamino group in the target compound introduces a flexible alkyl chain, which may improve solubility compared to rigid aryl-substituted analogs (e.g., 6-(2-methoxyphenyl)pyridazin-3-ol) .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-((4-Fluorophenethyl)amino)pyridazin-3-ol generally follows a sequence:

- Preparation of 6-substituted pyridazin-3-ol or pyridazin-3-one intermediates.

- Conversion of the 3-hydroxy group into a suitable leaving group (e.g., chloro derivative).

- Nucleophilic substitution at the 6-position with a 4-fluorophenethyl amine or its equivalent.

Preparation of Pyridazin-3-ol Core and 6-Substituted Intermediates

According to recent research on 3,6-disubstituted pyridazine derivatives, the synthesis begins with the condensation of hydrazine hydrate and substituted acetophenones to form 6-substituted phenyl-3(2H)-pyridazinones. For example:

Step 1: Reaction of glyoxylic acid monohydrate with 4-fluorophenylacetophenone derivatives in acetic acid under reflux yields 6-(4-fluorophenyl)pyridazin-3(2H)-one intermediates with high yields (~93%).

Step 2: These pyridazin-3-ones are then treated with phosphorus oxychloride (POCl₃) under reflux to convert the 3-hydroxy group into a 3-chloro substituent, producing 3-chloro-6-(4-fluorophenyl)pyridazines in yields around 94%.

This sequence provides the reactive 3-chloro intermediate necessary for subsequent nucleophilic substitution.

Nucleophilic Substitution with 4-Fluorophenethyl Amine

The key step to introduce the 4-fluorophenethyl amine involves reacting the 3-chloro-6-substituted pyridazine intermediate with 4-fluorophenethylamine. This reaction typically proceeds via nucleophilic aromatic substitution at the 6-position, facilitated by the electron-withdrawing effect of the chlorine at the 3-position and the pyridazine ring nitrogen atoms.

Reaction Conditions: Refluxing the 3-chloro intermediate with 4-fluorophenethylamine in an appropriate solvent (e.g., ethanol, acetonitrile, or 1,4-dioxane) with a base promoter such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) enhances the substitution yield.

Optimal Solvent and Base: Studies show that 1,4-dioxane is the optimal solvent for this reaction, with Cs₂CO₃ as the most effective base promoter, achieving yields up to 90%.

Reaction Time and Temperature: Reflux conditions for approximately 5–10 hours are optimal for high yield and purity.

Representative Experimental Procedure

A generalized procedure based on the literature is as follows:

Data Table Summarizing Reaction Conditions and Yields

Summary of Research Findings

- The preparation of this compound is efficiently achieved via nucleophilic aromatic substitution on a 3-chloro-6-substituted pyridazine intermediate.

- Optimal conditions include the use of 1,4-dioxane as solvent, Cs₂CO₃ as base, reflux temperature, and reaction times of 5–10 hours.

- Yields consistently range from 85% to 93%, reflecting high efficiency and reproducibility.

- The synthetic route is versatile and allows for structural modifications on the phenethylamine or pyridazine core, enabling exploration of biological activity.

This comprehensive synthesis protocol and analysis provide a robust foundation for the preparation of this compound and related derivatives for further pharmaceutical or chemical research applications.

Q & A

Q. What are the key synthetic pathways for 6-((4-Fluorophenethyl)amino)pyridazin-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridazine derivatives. For example, nucleophilic substitution of 4-fluorophenethylamine with a halogenated pyridazin-3-ol precursor under reflux in polar aprotic solvents (e.g., DMF or DMSO) is a common route. Temperature control (80–120°C) and catalysts like K₂CO₃ or Cs₂CO₃ are critical for regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity. Yield optimization requires adjusting stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and ¹⁹F) confirms structural integrity, with aromatic protons in the pyridazine and fluorophenyl groups appearing as distinct signals (δ 6.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Infrared (IR) spectroscopy identifies functional groups (e.g., -NH and -OH stretches at ~3300 cm⁻¹) .

Q. How can researchers design preliminary biological assays to evaluate its pharmacological potential?

- Methodological Answer : Begin with in vitro assays:

- Enzyme inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or serotonin receptors).

Include positive controls (e.g., staurosporine for cytotoxicity) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory bioactivity data across different assay models be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. To address this:

- Validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

- Perform pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability.

- Use structure-activity relationship (SAR) analysis to identify critical substituents influencing activity .

Q. What strategies optimize the compound’s synthetic route for scalability without compromising purity?

- Methodological Answer :

- Flow chemistry : Continuous flow reactors reduce side reactions and improve heat management for exothermic steps.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) enhance efficiency.

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and ease of removal.

Monitor intermediates via inline FTIR or UPLC-MS to detect impurities early .

Q. What computational approaches elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases).

- MD simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-receptor complexes.

- QSAR modeling : Build regression models (e.g., partial least squares) correlating substituent electronic parameters (Hammett σ) with bioactivity .

Q. How do structural modifications to the pyridazine core impact solubility and bioavailability?

- Methodological Answer :

- LogP optimization : Introduce polar groups (e.g., -SO₂NH₂) via Suzuki-Miyaura coupling to reduce hydrophobicity.

- Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility.

- Prodrug design : Acetylate the hydroxyl group to improve membrane permeability, with enzymatic cleavage in vivo.

Assess changes via shake-flask logP measurements and Caco-2 permeability assays .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies?

- Methodological Answer :

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons).

- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values in small datasets .

Q. How should researchers address batch-to-batch variability in compound synthesis?

- Methodological Answer :

- Quality by Design (QbD) : Define critical process parameters (CPPs) via factorial design experiments.

- In-process controls (IPC) : Monitor reaction progress using TLC or inline PAT tools (e.g., ReactIR).

- Stability studies : Accelerated degradation tests (40°C/75% RH for 3 months) to identify sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.